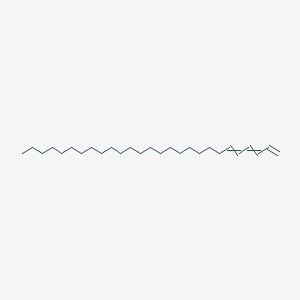
Heptacosa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptacosa-1,3,5-triene is an organic compound characterized by a linear chain of 27 carbon atoms with three conjugated double bonds at positions 1, 3, and 5. This compound belongs to the class of polyenes, which are hydrocarbons containing multiple double bonds. The presence of conjugated double bonds imparts unique chemical and physical properties to this compound, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptacosa-1,3,5-triene can be synthesized through various methods, including:
Dehydrohalogenation: This method involves the elimination of hydrogen halides from halogenated precursors. For example, the dehydrohalogenation of 1,3,5-trichloroheptacosane can yield this compound.
Wittig Reaction: The Wittig reaction between a phosphonium ylide and an aldehyde or ketone can be employed to form the desired triene structure.
Heck Reaction: The palladium-catalyzed coupling of alkenes with aryl halides can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods may include:
Catalytic Dehydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms from saturated hydrocarbons.
Photochemical Reactions: Employing ultraviolet light to induce the formation of double bonds in a controlled manner.
Chemical Reactions Analysis
Types of Reactions
Heptacosa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction of this compound can yield saturated hydrocarbons using hydrogen gas and metal catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Heptacosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid membranes and their properties.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers, coatings, and other materials that benefit from the unique properties of conjugated polyenes.
Mechanism of Action
The mechanism of action of heptacosa-1,3,5-triene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including:
Electrophilic Addition: The double bonds can react with electrophiles, leading to the formation of new chemical bonds.
Radical Reactions: The compound can undergo radical reactions, particularly in the presence of initiators such as peroxides.
Coordination Chemistry: The conjugated system can coordinate with metal ions, forming complexes that exhibit unique catalytic properties.
Comparison with Similar Compounds
Heptacosa-1,3,5-triene can be compared with other similar compounds, such as:
Hexa-1,3,5-triene: A shorter polyene with three conjugated double bonds, used as a model compound in organic chemistry.
Cyclohepta-1,3,5-triene: A cyclic polyene with similar conjugation, known for its aromatic properties.
1,3,5-Hexatriene: Another linear polyene with three conjugated double bonds, often used in photochemical studies.
Uniqueness
This compound is unique due to its long carbon chain and the presence of multiple conjugated double bonds, which impart distinct chemical and physical properties. Its extended conjugation allows for unique interactions with light and other molecules, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
77046-58-3 |
|---|---|
Molecular Formula |
C27H50 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
heptacosa-1,3,5-triene |
InChI |
InChI=1S/C27H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-27H2,2H3 |
InChI Key |
XSPBXFAMUOKFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















